molecular formula C13H15ClO4 B12089707 3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid

3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B12089707
M. Wt: 270.71 g/mol
InChI Key: PBYCPCGOQXFIRD-UHFFFAOYSA-N
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Description

3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoic acid with oxan-4-yl methanol in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxybenzoic acid: Similar structure but with different substitution patterns on the benzene ring.

    3-Methoxy-2-methylbenzoic acid: Contains a methoxy group and a methyl group instead of an oxane ring.

    2-Methoxy-5-methylbenzoic acid: Another methoxy-substituted benzoic acid with different substitution positions.

Uniqueness

3-Chloro-2-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H15ClO4

Molecular Weight

270.71 g/mol

IUPAC Name

3-chloro-2-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15ClO4/c14-11-3-1-2-10(13(15)16)12(11)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2,(H,15,16)

InChI Key

PBYCPCGOQXFIRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC=C2Cl)C(=O)O

Origin of Product

United States

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